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Compound of Interest

Compound Name: Purpurin 18 methyl ester

Cat. No.: B15073696

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of
purpurin 18 methyl ester, a chlorophyll-a derivative with significant potential as a
photosensitizer in photodynamic therapy (PDT). A detailed analysis of its Nuclear Magnetic
Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopic data is presented, alongside
methodologies for acquiring this critical information.

Introduction

Purpurin 18 methyl ester is a key molecule in the development of new photodynamic agents.
Its efficacy is intrinsically linked to its molecular structure and electronic properties, which can
be thoroughly investigated using spectroscopic techniques. This guide serves as a centralized
resource for the NMR and UV-Vis data of purpurin 18 methyl ester, facilitating its
identification, characterization, and application in research and development.

Spectroscopic Data

The following sections present the available quantitative spectroscopic data for purpurin 18
methyl ester in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of purpurin 18
methyl ester. The *H NMR spectrum provides information on the chemical environment of the

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15073696?utm_src=pdf-interest
https://www.benchchem.com/product/b15073696?utm_src=pdf-body
https://www.benchchem.com/product/b15073696?utm_src=pdf-body
https://www.benchchem.com/product/b15073696?utm_src=pdf-body
https://www.benchchem.com/product/b15073696?utm_src=pdf-body
https://www.benchchem.com/product/b15073696?utm_src=pdf-body
https://www.benchchem.com/product/b15073696?utm_src=pdf-body
https://www.benchchem.com/product/b15073696?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

hydrogen atoms, while 33C NMR reveals the carbon skeleton. The data presented below is for

purpurin 18 methyl ester dissolved in deuterated chloroform (CDCIs).

Table 1: *H NMR Spectroscopic Data of Purpurin 18 Methyl Ester in CDCls

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
9.38 s 1H 10-H
9.25 S 1H 5-H
8.53 s 1H 20-H
7.84 dd,J=17.8,11.5Hz 1H 3-H
6.27 d,J=179Hz 1H 32-H (trans)
6.16 d,J=115Hz 1H 32-H (cis)
5.14 m 1H 17-H
4.36 m 1H 18-H
2,63 . aH 121-CHs or 17°-
COOCH:s
3.53 q,J=7.7Hz 2H 81-CH2
3.30 s 3H 21-CHs
3.08 s 3H 71-CHs
2.76 m 1H 172-H
2.52-2.39 m 2H 171+-H
1.93 m 1H 172-H
1.72 d,J=7.3Hz 3H 18%-CHs
1.59 t,J=7.7Hz 3H 82-CHs
0.01 and -0.23 brs 2H NH
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Note: The assignment of the singlet at 3.63 ppm to the 121-methyl group or the 17>-methyl
ester group can be ambiguous without further 2D NMR analysis. However, its chemical shift is
highly characteristic of a methyl ester proton in this molecular environment. The data is based
on a study by Yeo et al. (2022), which refers to the compound as "Purpurin-18" with a formula
corresponding to the free acid, although the provided NMR data is consistent with the methyl

ester derivative.[1]

At the time of this report, a complete and unambiguously assigned 3C NMR dataset for
purpurin 18 methyl ester was not available in the reviewed literature. Researchers are
encouraged to perform 3C NMR and 2D NMR experiments (e.g., HSQC, HMBC) for a
complete structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the purpurin 18
methyl ester molecule. The spectrum is characterized by an intense Soret band in the near-
UV region and several weaker Q-bands in the visible region, which are characteristic of chlorin-

type macrocycles.

Table 2: UV-Vis Spectroscopic Data of Purpurin 18 Methyl Ester

Molar
Extinction
Soret Band Q-Bands o
Solvent Coefficient (g) Reference
(A_max, nm) (A_max, nm)
at Soret Band
(M—*cm™?)
Dichloromethane
412 699 Not Reported [2]
(CH2CI2)
Toluene 413 Not Reported 83,200 [3]

The strong absorption in the red region of the visible spectrum (Q-band at ~700 nm) is a key
feature for its application in photodynamic therapy, as light at these wavelengths has better

tissue penetration.

Experimental Protocols
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The following sections detail the generalized experimental procedures for obtaining the NMR
and UV-Vis spectroscopic data for purpurin 18 methyl ester.

NMR Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra of purpurin 18 methyl ester for
structural verification and assignment.

Materials:

e Purpurin 18 methyl ester sample

o Deuterated chloroform (CDCIs) of high purity
e NMR tubes (5 mm diameter)

o Pipettes and vials

* NMR spectrometer (e.g., 400 MHz or higher)
Procedure:

e Sample Preparation:

[¢]

Accurately weigh approximately 5-10 mg of purpurin 18 methyl ester into a clean, dry
vial.

o

Add approximately 0.6-0.7 mL of CDClIs to the vial.

[e]

Gently swirl the vial to dissolve the sample completely. The solution should be clear.

o

Using a pipette, transfer the solution into a clean NMR tube.
e Instrument Setup:
o Insert the NMR tube into the spectrometer's probe.

o Lock the spectrometer on the deuterium signal of the CDCls.
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o Shim the magnetic field to achieve optimal homogeneity.

o Tune and match the probe for both *H and *3C frequencies.

e 'H NMR Acquisition:

o

Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters include a 30-45 degree pulse angle, a spectral width of approximately
15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64)
to achieve a good signal-to-noise ratio.

o Process the data by applying a Fourier transform, phase correction, and baseline
correction.

o Reference the spectrum to the residual CHCIs signal at 7.26 ppm.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters include a 30-45 degree pulse angle, a spectral width of approximately
200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024
or more) due to the lower natural abundance and sensitivity of the 13C nucleus.

o Process the data similarly to the *H spectrum.

o Reference the spectrum to the CDCIs signal at 77.16 ppm.

UV-Vis Spectroscopy

Objective: To obtain the UV-Vis absorption spectrum of purpurin 18 methyl ester to determine
its characteristic absorption maxima and molar extinction coefficients.

Materials:
e Purpurin 18 methyl ester sample

e Spectroscopic grade solvent (e.g., dichloromethane, toluene)

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b15073696?utm_src=pdf-body
https://www.benchchem.com/product/b15073696?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15073696?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Quartz cuvettes (1 cm path length)
o UV-Vis spectrophotometer

e Volumetric flasks and pipettes
Procedure:

e Sample Preparation:

o Prepare a stock solution of purpurin 18 methyl ester of a known concentration (e.g., 1
mg/mL) in the chosen solvent.

o Perform serial dilutions to obtain a series of solutions with concentrations in the range of
1-10 pM. The absorbance should ideally be within the linear range of the
spectrophotometer (typically 0.1-1.0).

e Instrument Setup:
o Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
o Set the desired wavelength range (e.g., 300-800 nm).

e Measurement:

o Fill a quartz cuvette with the pure solvent to be used as a blank.

o

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

[¢]

Rinse the sample cuvette with the purpurin 18 methyl ester solution of the lowest
concentration and then fill it.

[¢]

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

[¢]

Repeat the measurement for all the prepared solutions of different concentrations.
o Data Analysis:

o ldentify the wavelengths of maximum absorbance (A_max) for the Soret and Q-bands.
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o If molar extinction coefficients (€) are to be determined, use the Beer-Lambert law (A =
ecl), where A is the absorbance, c is the molar concentration, and | is the path length of the
cuvette (1 cm). Plot absorbance versus concentration; the slope of the resulting line will be

the molar extinction coefficient.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of
purpurin 18 methyl ester.

Sample Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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